3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-9-11-4-3-7(2)10-8(6)11/h5,7,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWXKJZJXPYDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=C(C=N2)C)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with β-Ketoesters
A widely adopted method involves the cyclocondensation of 3-amino-4-methylpyrazole with β-ketoesters such as ethyl acetoacetate. In a representative procedure:
- 3-Amino-4-methylpyrazole (5.0 mmol) and ethyl acetoacetate (5.0 mmol) are refluxed in glacial acetic acid (20 mL) at 120°C for 1.5 hours.
- Post-reaction cooling yields a precipitate, which is filtered and washed with ethanol to obtain the product in 70% yield.
Mechanistic Insight : The reaction proceeds via initial Schiff base formation between the amino group and ketoester, followed by intramolecular cyclization and dehydration.
Ultrasonic-Assisted Synthesis with Alkynes
A green chemistry approach utilizes dimethyl acetylenedicarboxylate (DMAD) under ultrasonic irradiation:
- 3-Amino-5-methylpyrazole (0.5 mmol) and DMAD (0.5 mmol) are dissolved in ethanol-water (1:1, 4 mL) with KHSO₄ (1 mmol).
- Ultrasonic irradiation at 60°C for 9–12 minutes produces the target compound in 84–92% yield.
Advantages :
- Reduced reaction time (≤15 minutes vs. hours in thermal methods).
- Aqueous solvent system minimizes environmental impact.
Catalytic and Solvent Systems
Acid Catalysis
KHSO₄ and H₂SO₄ are frequently employed to protonate carbonyl groups, enhancing electrophilicity for aza-Michael addition. Comparative studies show:
| Catalyst | Solvent | Temperature | Yield (%) | Time |
|---|---|---|---|---|
| KHSO₄ | Ethanol-H₂O | 60°C | 92 | 12 min |
| H₂SO₄ | Glacial AcOH | 120°C | 70 | 90 min |
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) often lead to side reactions, while aqueous-alcoholic mixtures improve regioselectivity. Ethanol-water (1:1) achieves optimal solubility and reaction efficiency.
Advanced Functionalization Strategies
Post-Synthetic Modifications
The 7-position of the pyrimidine ring can be functionalized via nucleophilic substitution. For example:
One-Pot Multicomponent Reactions
Emerging protocols combine aminopyrazoles, alkynes, and aldehydes in a single step. While still experimental, these methods reduce purification steps and improve atom economy.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Chromatographic Purification
Silica gel chromatography (15% ethyl acetate-hexane) resolves regioisomeric byproducts, ensuring ≥95% purity.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
The aqueous-ethanol system reduces hazardous waste by 40% compared to traditional acetic acid routes.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrazole or pyrimidine rings.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Compounds and Their Features:
Property and Application Contrasts
- Lipophilicity : The 3,5-dimethyl compound is more lipophilic than CF₃- or ketone-containing analogs, impacting membrane permeability in drug design .
- Electron Effects: CF₃ and NO₂ groups increase electrophilicity, whereas methyl groups offer steric bulk without significant electronic perturbation .
- Stability : Saturated derivatives (e.g., 4H,5H,6H,7H) exhibit greater thermal stability than fully aromatic counterparts but may oxidize under harsh conditions .
Biological Activity
3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Structural Information
- Molecular Formula : CHN
- Molecular Weight : 151.21 g/mol
- SMILES : CC1CCN2C(=C(C=N2)C)N1
- InChIKey : HFWXKJZJXPYDAE-UHFFFAOYSA-N
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, the compound has shown significant activity against various pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
| Escherichia coli | 0.50 | 0.60 |
These derivatives exhibited not only bactericidal properties but also significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of key enzymes involved in various biological pathways.
- DNA Gyrase Inhibition : IC values ranged from 12.27 to 31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : IC values between 0.52 and 2.67 μM indicate strong inhibitory potential against this critical enzyme involved in folate metabolism .
Cytotoxicity and Safety Profile
The hemolytic activity of the compound was assessed to determine its safety profile. The results indicated low hemolytic activity (3.23% to 15.22% lysis), suggesting that the compound is non-toxic at concentrations greater than 60 μM .
Case Studies and Research Findings
- Anticryptosporidial Activity : In a study focusing on Cryptosporidium parvum infections, pyrazolo[1,5-a]pyrimidine derivatives demonstrated efficacy in inhibiting parasite growth in vitro and in vivo models. These compounds acted by targeting specific phosphodiesterases associated with parasite survival and replication .
- Fluorescent Applications : A series of pyrazolo[1,5-a]pyrimidines were developed as fluorescent probes for imaging lipid droplets in cancer cells (HeLa cells). This highlights the versatility of the compound beyond traditional therapeutic uses and into diagnostic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclization of precursors like 3-amino-4,5-dimethylpyrazole with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux in ethanol or methanol. Reaction conditions (temperature, solvent, pH) are optimized using design-of-experiment (DoE) approaches to maximize yield and purity .
- Key Parameters : Reflux duration (4–6 hours), base catalysis (e.g., KOH), and post-reaction purification via recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structure of 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring conformation. For example, methyl protons typically appear as singlets at δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H] for CHN: calcd. 200.1063) .
- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding patterns in solid-state studies .
Q. What are the common chemical reactions involving pyrazolo[1,5-a]pyrimidine scaffolds?
- Reactions :
- Nucleophilic Substitution : Halogenated derivatives undergo substitution with amines or thiols under mild conditions (e.g., DMF, 60°C) .
- Catalytic Hydrogenation : Reduction of nitro or cyano groups using Pd/C or Raney Ni in ethanol .
- Cross-Coupling : Suzuki-Miyaura reactions for aryl functionalization (e.g., bromo-substituted derivatives with boronic acids) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives?
- Approach :
- Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) to compare IC values across studies .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity using multivariate analysis .
- Reproducibility Checks : Validate protocols (e.g., cell lines, incubation times) to minimize variability in antimicrobial or anticancer assays .
Q. What strategies optimize the pharmacokinetic profile of 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine-based drug candidates?
- Methods :
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while maintaining lipophilicity (target LogP 2–3) .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., methyl oxidation) and block them with fluorine substitution .
- Prodrug Design : Mask reactive groups (e.g., esters for carboxylic acids) to enhance bioavailability .
Q. How do computational methods aid in understanding the interaction of 3,5-dimethyl-pyrazolo[1,5-a]pyrimidine with biological targets?
- Tools :
- Molecular Docking : AutoDock Vina or Glide to predict binding modes with receptors (e.g., GABAA or kinase domains) .
- MD Simulations : GROMACS for analyzing ligand-receptor stability over 100-ns trajectories .
- QSAR Models : Machine learning (e.g., Random Forest) to predict bioactivity from electronic (HOMO/LUMO) and steric descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
